tert-butyl 1H-indol-3-ylcarbamate

Medicinal Chemistry Organic Synthesis Process Chemistry

Unprotected 3-aminoindole exhibits thermal instability that precludes high-temperature and one-pot reactions, risking synthetic failure when substituted for the Boc-protected scaffold. This compound resolves that liability. • Enables one-pot inverse-electron-demand Diels-Alder (IDA) reactions for rapid 4-aza-β-carboline library construction, leveraging superior thermal stability versus the free amine. • Orthogonal Boc deprotection (mild acid) ensures predictable chemoselectivity in multi-step SAR campaigns, avoiding cross-reactivity inherent to Fmoc or Cbz analogs. • Validated in total synthesis: 57% overall yield over four steps to 4-azaeudistomin Y-1. Supplied with ≥95% purity; in stock for immediate global shipment.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 1199215-71-8
Cat. No. B1439665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 1H-indol-3-ylcarbamate
CAS1199215-71-8
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CNC2=CC=CC=C21
InChIInChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-8-14-10-7-5-4-6-9(10)11/h4-8,14H,1-3H3,(H,15,16)
InChIKeyYIFUEEQYEIDYGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 1H-Indol-3-Ylcarbamate Procurement Overview


tert-Butyl 1H-indol-3-ylcarbamate (CAS 1199215-71-8), also known as 3-(Boc-amino)indole, is a versatile building block comprising an indole core protected with a tert-butyloxycarbonyl (Boc) group at the 3-position [1]. This compound is foundational in the synthesis of 3-aminoindole-containing pharmacophores and natural products, offering a unique balance of stability and reactivity due to its protected amine [2]. Its role as a key intermediate in inverse-electron-demand Diels–Alder (IDA) reactions to generate 4-aza-β-carbolines highlights its utility in constructing complex heterocyclic architectures relevant to medicinal chemistry [2].

Protection Boc-protected 3-aminoindole for acid-orthogonal deprotection strategy
Stability Thermally stable scaffold enables one-pot high-temperature protocols
Role Building block for heterocyclic architectures via IDA reactions

Risks of Substituting Tert-Butyl 1H-Indol-3-Ylcarbamate


Procurement of a generic indole-3-amine or an alternative protected form (e.g., Fmoc, Cbz) without careful consideration of the intended synthetic application introduces significant risk of project failure. The specific Boc-protected 3-aminoindole scaffold is not directly interchangeable with its free amine counterpart due to the latter's documented thermal instability, which precludes certain high-temperature or one-pot reactions [1]. The choice of protecting group dictates the orthogonal deprotection strategy and profoundly impacts the reaction's chemoselectivity, yield, and the overall efficiency of multi-step synthetic routes. Therefore, substitution based solely on cost or availability of a similar 'indole' building block can lead to dramatically lower yields, increased impurity profiles, and abandoned synthetic pathways.

Factor
This Product
Alternative / Substitute
Protecting Group
Boc (acid-labile, orthogonal)
Fmoc or Cbz may shift deprotection strategy and chemoselectivity
Thermal Stability
Stable under one-pot IDA conditions
Unprotected 3-aminoindole: poor thermal stability may preclude one-pot use
Structural Identity
Indole scaffold (MW 232.28)
Reduced indoline analog (MW 234.30) is a distinct entity with different reactivity

Tert-Butyl 1H-Indol-3-Ylcarbamate: Performance Differentiation


Thermal Stability vs. Unprotected 3-Aminoindole

The tert-butyloxycarbonyl (Boc) protection of tert-butyl 1H-indol-3-ylcarbamate imparts the thermal stability required for one-pot deprotection/Diels-Alder reactions, a key enabling feature for complex molecule assembly. In contrast, unprotected N-1 3-aminoindoles exhibit 'poor thermal stability', which prevents their direct use in such high-temperature or cascade protocols [1]. The use of the Boc-protected analog facilitates a streamlined 'one-pot' method that combines Boc removal with a subsequent inverse-electron-demand Diels-Alder (IDA) reaction, delivering the desired heterocyclic products in 'excellent yields' [1].

Thermal Stability vs. Unprotected
Head-to-head
Enables one-pot deprotection/IDA sequence vs. precluded by poor thermal stability of unprotected analog
Supports high-temperature protocol feasibility
Synthetic route choice is protection-dependent
Medicinal Chemistry Organic Synthesis Process Chemistry

Benchmark Yield in Alkaloid Total Synthesis

The utility of tert-butyl 1H-indol-3-ylcarbamate as a strategic building block is quantified by its contribution to the overall yield in the total synthesis of a bioactive natural product. Employing the compound in an IDA-based methodology enabled the total synthesis of 4-azaeudistomin Y-1 in a 57% overall yield over four steps [1]. This overall yield serves as a benchmark for the efficiency of the synthetic route enabled by this specific protected indole scaffold, providing a concrete data point for chemists evaluating building blocks for complex molecule construction [1].

4-Azaeudistomin Y-1 Yield
Reported
57% over 4 steps
Benchmark yield for IDA-enabled alkaloid synthesis
Source-specific; validate for target substrate
Total Synthesis Natural Product Chemistry Reaction Methodology

Commercial Purity and Pricing Comparison

Direct commercial data provides a tangible basis for procurement decisions. tert-Butyl 1H-indol-3-ylcarbamate (1199215-71-8) is widely available at a standard research purity of 95% from multiple vendors [1]. Pricing data indicates a list price of $135 for 250 mg and $350 for 1 g from one vendor (AChemBlock) , while another source (LookChem) lists a price of 2,600.0 Yuan for a 0.25 g quantity . This pricing variability underscores the need for thorough comparison during sourcing. In contrast, a structurally similar analog, tert-butyl indolin-3-ylcarbamate (a reduced indoline derivative with CAS not provided), is listed with a different molecular weight (234.30 g/mol vs. 232.28 g/mol) and a distinct MDL number (MFCD11506110 vs. MFCD13248702) , confirming it is a different chemical entity with potentially different reactivity.

Commercial Purity & Pricing
Data to verify
95% purity; ~$135/250 mg (varies by vendor); distinct from indoline analog
Supports sourcing and identity verification
Pricing and availability subject to change
Procurement Budgeting Sourcing

Tert-Butyl 1H-Indol-3-Ylcarbamate: Validated Applications


4-Aza-β-Carboline Library Synthesis

In medicinal chemistry programs targeting kinases or CNS receptors, rapid construction of 4-aza-β-carboline libraries is essential. The use of tert-butyl 1H-indol-3-ylcarbamate is optimal here, as its thermal stability and compatibility with one-pot IDA reactions (as evidenced in Section 3.1) directly enable the efficient, high-yielding synthesis of these complex scaffolds [1]. This contrasts sharply with the alternative of using unprotected 3-aminoindole, which would compromise the reaction's viability and overall throughput [1].

Natural Product Total Synthesis and Derivatization

For laboratories engaged in the total synthesis of indole alkaloids like 4-azaeudistomin Y-1, this compound is a proven strategic intermediate. The documented 57% overall yield over four steps validates its selection for complex molecule construction [1]. This application scenario leverages the compound's demonstrated ability to facilitate a convergent and efficient synthetic route, reducing the time and material costs associated with building natural product-like diversity for biological evaluation [1].

Orthogonal Protection Strategy for SAR Studies

When designing a multi-step synthesis to explore structure-activity relationships (SAR) around an indole core, the orthogonality of the Boc protecting group is critical. Procuring the specific Boc-protected 3-aminoindole, rather than an unprotected or Fmoc/Cbz-protected analog, ensures a predictable, mild, and highly selective deprotection step (acidic conditions) that is orthogonal to many other functional groups. This chemoselectivity is a cornerstone of successful SAR campaigns where late-stage diversification of the indole C-3 position is planned [1].

Application
Selection Property
Validation Focus
4-Aza-β-carboline library synthesis
Thermal stability and one-pot IDA compatibility
Reaction yield and scope under reported conditions
Indole alkaloid total synthesis
Reported strategic intermediate for convergent routes
Multi-step yield consistency and scalability
Orthogonal protection for SAR studies
Boc group orthogonality under acidic deprotection
Chemoselectivity and functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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